

ATP-Competitive Inhibition of TOR by QL-IX-55: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ATP-competitive inhibition of the Target of Rapamycin (TOR) kinase by the small molecule inhibitor **QL-IX-55**. It is designed to offer researchers, scientists, and drug development professionals a comprehensive technical resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Introduction to TOR and the Inhibitor QL-IX-55

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival in eukaryotes.[1] TOR exists in two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), which have both overlapping and distinct downstream signaling pathways.[2] Dysregulation of the TOR signaling pathway is implicated in a variety of diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention.

QL-IX-55 is a selective and potent small molecule inhibitor of TOR kinase. Unlike the well-known allosteric inhibitor rapamycin, which primarily targets TORC1, **QL-IX-55** functions as an ATP-competitive inhibitor, targeting the kinase domain of TOR and effectively inhibiting both TORC1 and TORC2.[3] This dual specificity makes **QL-IX-55** a valuable tool for dissecting the rapamycin-insensitive functions of TORC2 and a potential lead compound for the development of novel therapeutics.



Quantitative Inhibitory Activity of QL-IX-55

The inhibitory potency of **QL-IX-55** has been quantified against both human and yeast TOR complexes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the in vitro activity of the enzyme by 50%, are summarized in the table below.

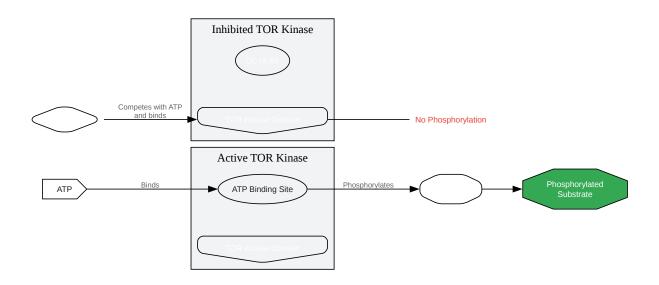
| Target | Organism | IC50 (nM) |
|--------|-----------------------|-----------|
| TORC1 | Human | 50 |
| TORC1 | S. cerevisiae (Yeast) | 50 |
| TORC2 | S. cerevisiae (Yeast) | 10-50 |

Data sourced from MedChemExpress and AdooQ Bioscience.[3][4]

Mechanism of Action: ATP-Competitive Inhibition

QL-IX-55 exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TOR. This is a direct form of inhibition where the inhibitor and the natural substrate (ATP) cannot bind to the enzyme simultaneously. The binding of **QL-IX-55** to the ATP-binding pocket prevents the phosphorylation of downstream TOR substrates, thereby blocking signal transduction.





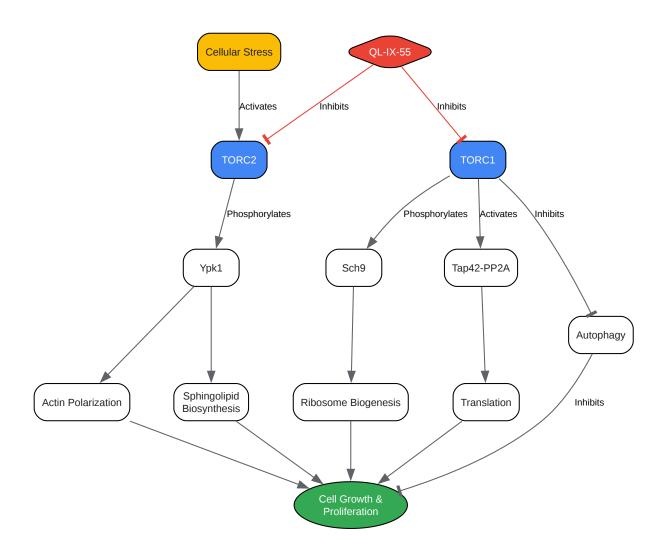
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Caption: ATP-competitive inhibition of TOR by QL-IX-55.

TOR Signaling Pathway in S. cerevisiae and Points of Inhibition

In the model organism Saccharomyces cerevisiae, TORC1 and TORC2 regulate distinct downstream pathways in response to nutrient availability and cellular stress. **QL-IX-55**, by inhibiting both complexes, provides a comprehensive blockade of TOR signaling.





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Caption: TOR signaling pathway in S. cerevisiae showing inhibition by **QL-IX-55**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of TOR by **QL-IX-55**.



Immunoprecipitation (IP) Kinase Assay for TORC1/TORC2

This assay is used to measure the in vitro kinase activity of immunoprecipitated TORC1 or TORC2 in the presence of an inhibitor.

Materials:

- Yeast cell lysate expressing tagged TORC1 or TORC2 components (e.g., HA-tagged Tor1 or Tor2)
- Anti-HA magnetic beads (or equivalent antibody-bead conjugate)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)
- Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- Recombinant substrate (e.g., 4E-BP1 for TORC1, inactive Ypk1 for TORC2)
- [y-32P]ATP
- QL-IX-55 stock solution in DMSO
- SDS-PAGE reagents and equipment
- Phosphorimager

Procedure:

- Cell Lysis: Grow yeast cells to mid-log phase and harvest. Lyse cells in ice-cold Lysis Buffer.
- Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.
- Immunoprecipitation: Incubate the clarified lysate with anti-HA magnetic beads to capture the tagged TOR complex.



- Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
- Kinase Reaction: Resuspend the beads in Kinase Assay Buffer. Aliquot the bead suspension into separate reaction tubes.
- Inhibitor Addition: Add varying concentrations of QL-IX-55 (or DMSO as a vehicle control) to the reaction tubes and incubate.
- Initiation of Reaction: Add the recombinant substrate and [y-32P]ATP to initiate the kinase reaction. Incubate at 30°C.
- Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
- Quantification: Quantify the incorporation of ³²P into the substrate using a phosphorimager.
 Calculate the percentage of inhibition at each QL-IX-55 concentration to determine the IC50 value.

In Vivo Ypk1 Phosphorylation Assay

This cellular assay assesses the ability of **QL-IX-55** to inhibit TORC2 activity in living yeast cells by measuring the phosphorylation of its downstream target, Ypk1.

Materials:

- Yeast strain expressing tagged Ypk1
- Yeast growth medium (e.g., YPD)
- QL-IX-55 stock solution in DMSO
- Cell lysis buffer with phosphatase inhibitors
- Protein extraction reagents



- Phos-tag SDS-PAGE gels
- Western blotting reagents and equipment
- Anti-tag antibody (for total Ypk1) and phospho-specific Ypk1 antibody

Procedure:

- Cell Culture and Treatment: Grow yeast cells to mid-log phase. Treat the cells with varying concentrations of QL-IX-55 (or DMSO control) for a specified time.
- Cell Lysis and Protein Extraction: Harvest the cells and prepare protein extracts using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of each extract.
- Electrophoresis: Separate equal amounts of protein using Phos-tag SDS-PAGE, which retards the migration of phosphorylated proteins.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Immunodetection: Probe the membrane with a phospho-specific antibody against the TORC2-dependent phosphorylation site on Ypk1. Subsequently, strip the membrane and reprobe with an antibody against the tag to detect total Ypk1 levels.
- Analysis: Quantify the band intensities for phosphorylated and total Ypk1. A decrease in the ratio of phosphorylated Ypk1 to total Ypk1 with increasing concentrations of QL-IX-55 indicates inhibition of TORC2 activity in vivo.

ATP Competition Assay

This assay determines whether the inhibition by **QL-IX-55** is competitive with respect to ATP.

Materials:

- Purified or immunoprecipitated active TOR kinase
- Kinase Assay Buffer

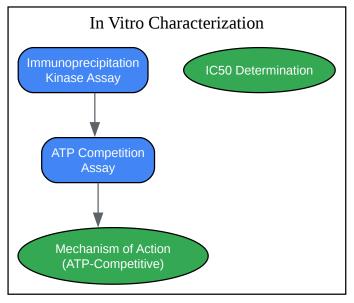


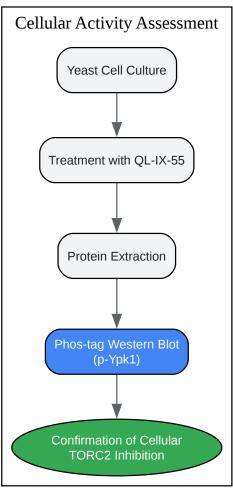
- Recombinant substrate
- [y-32P]ATP
- Non-radioactive ATP stock solution
- QL-IX-55 stock solution
- SDS-PAGE reagents and equipment
- Phosphorimager

Procedure:

- Assay Setup: Prepare a matrix of reactions with varying concentrations of ATP and a fixed, inhibitory concentration of QL-IX-55 (e.g., at or near its IC50). Include a control set of reactions without the inhibitor.
- Kinase Reaction: For each ATP concentration, set up reactions with and without QL-IX-55.
 Add the TOR kinase and substrate to the Kinase Assay Buffer.
- Initiation of Reaction: Start the reactions by adding the mix of non-radioactive ATP and [y-32P]ATP. Incubate for a time period within the linear range of the reaction.
- Termination and Analysis: Stop the reactions and analyze the incorporation of ³²P into the substrate by SDS-PAGE and phosphorimaging, as described in the IP Kinase Assay protocol.
- Data Analysis: Plot the kinase activity (rate of phosphorylation) against the ATP
 concentration for both the inhibited and uninhibited reactions. For an ATP-competitive
 inhibitor, the apparent Km for ATP will increase in the presence of the inhibitor, while the
 Vmax will remain unchanged. This can be visualized using a Lineweaver-Burk plot, where
 the lines for the inhibited and uninhibited reactions will intersect on the y-axis.







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Caption: General experimental workflow for characterizing QL-IX-55.

Conclusion

QL-IX-55 is a potent, ATP-competitive inhibitor of both TORC1 and TORC2. Its ability to inhibit the rapamycin-insensitive TORC2 complex makes it a valuable research tool for elucidating the full spectrum of TOR signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize **QL-IX-55** in their studies of TOR biology and to explore its potential as a therapeutic agent.



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